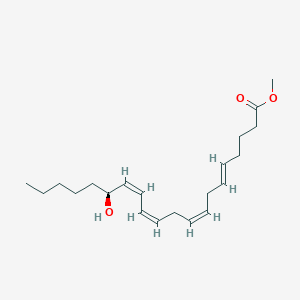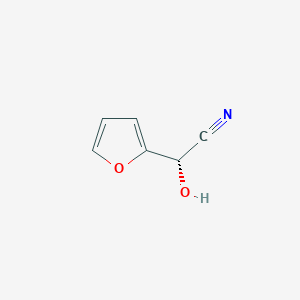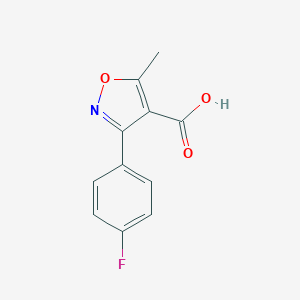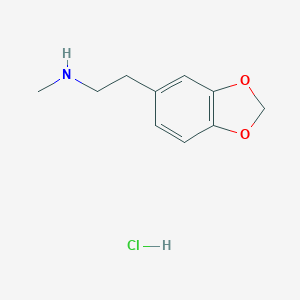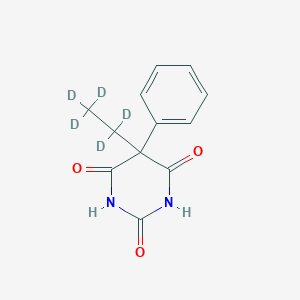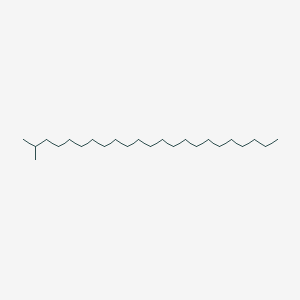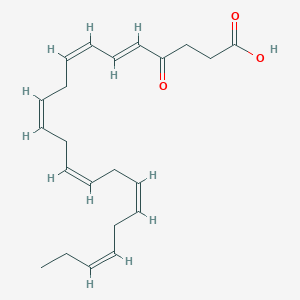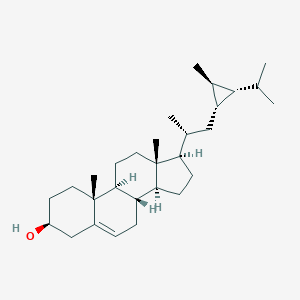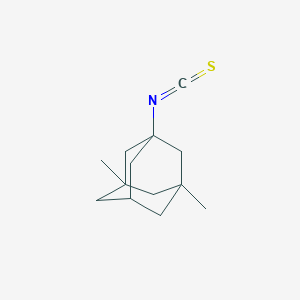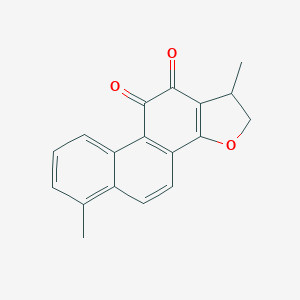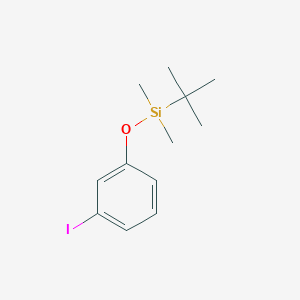
3-(t-Butyldimethylsiloxy)iodobenzene
Overview
Description
3-(t-Butyldimethylsiloxy)iodobenzene is an organic compound with the molecular formula C₁₂H₁₉IOSi and a molecular weight of 334.27 g/mol . This compound is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a t-butyldimethylsiloxy group. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
The synthesis of 3-(t-Butyldimethylsiloxy)iodobenzene typically involves the reaction of iodobenzene with t-butyldimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The product is then purified using standard techniques such as column chromatography .
Chemical Reactions Analysis
3-(t-Butyldimethylsiloxy)iodobenzene undergoes various types of chemical reactions, including:
Scientific Research Applications
3-(t-Butyldimethylsiloxy)iodobenzene is widely used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of 3-(t-Butyldimethylsiloxy)iodobenzene involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the silyl ether group. The iodine atom acts as a leaving group in substitution reactions, while the silyl ether group provides steric protection and enhances the compound’s stability . The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
3-(t-Butyldimethylsiloxy)iodobenzene can be compared with other similar compounds such as:
Iodobenzene: Lacks the silyl ether group, making it less stable and more reactive in certain reactions.
3-(Trimethylsiloxy)iodobenzene: Contains a trimethylsilyl group instead of a t-butyldimethylsilyl group, resulting in different steric and electronic properties.
3-(t-Butyldimethylsiloxy)bromobenzene: Contains a bromine atom instead of an iodine atom, leading to different reactivity and reaction conditions.
These comparisons highlight the unique properties of this compound, particularly its stability and reactivity in various chemical reactions .
Properties
IUPAC Name |
tert-butyl-(3-iodophenoxy)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19IOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZDGFRDSOPFCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19IOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373813 | |
| Record name | 3-(t-Butyldimethylsiloxy)iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133910-12-0 | |
| Record name | 3-(t-Butyldimethylsiloxy)iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Q1: What is the role of tert-Butyl(3-iodophenoxy)dimethylsilane in the synthesis of Anaephenes A and B?
A1: tert-Butyl(3-iodophenoxy)dimethylsilane serves as the starting material for the synthesis of both Anaephenes A and B []. The researchers used this compound as the foundation upon which they built the more complex structures of the target molecules through a series of chemical reactions.
Q2: The abstract mentions a Sonogashira cross-coupling reaction. How does the iodine atom in tert-Butyl(3-iodophenoxy)dimethylsilane contribute to this step?
A2: The iodine atom in tert-Butyl(3-iodophenoxy)dimethylsilane is crucial for the Sonogashira cross-coupling reaction. This reaction involves coupling a terminal alkyne with an aryl or vinyl halide, typically in the presence of a palladium catalyst and a copper co-catalyst. The iodine atom acts as a leaving group, allowing the alkyne to attach to the benzene ring of tert-Butyl(3-iodophenoxy)dimethylsilane, thus forming a key carbon-carbon bond in the process of building the Anaephene structure [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

